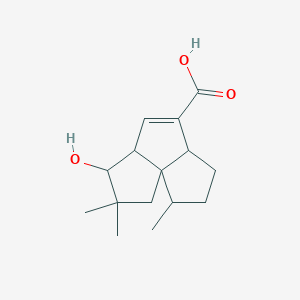

Pentalenic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

9-hydroxy-2,10,10-trimethyltricyclo[6.3.0.01,5]undec-6-ene-6-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22O3/c1-8-4-5-10-9(13(17)18)6-11-12(16)14(2,3)7-15(8,10)11/h6,8,10-12,16H,4-5,7H2,1-3H3,(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBLTVUMJMJIOGQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2C13CC(C(C3C=C2C(=O)O)O)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Biosynthesis and Biotransformation Pathways of Pentalenic Acid

Elucidation of the Primary Biosynthetic Route

The primary biosynthetic pathway to pentalenic acid begins with a common precursor for all sesquiterpenes and proceeds through several key enzymatic transformations. The gene cluster responsible for the core pentalenolactone (B1231341) pathway has been identified in Streptomyces avermitilis, although the gene for the final step to this compound resides outside this cluster. nih.govnih.gov

The biosynthesis of all sesquiterpenoids, including this compound, commences with farnesyl pyrophosphate (FPP). nih.gov FPP is the universal C15 isoprenoid precursor, formed through the mevalonate (B85504) or deoxyxylulose phosphate (B84403) pathways. nih.gov It serves as the substrate for the first committed step in the pentalenane biosynthetic pathway: an enzymatic cyclization. nih.gov

The conversion of the linear FPP molecule into the tricyclic hydrocarbon pentalenene (B1246303) is a critical step catalyzed by the enzyme pentalenene synthase (PtlA). nih.govnih.gov In S. avermitilis, the gene ptlA (SAV2998) encodes this enzyme. nih.gov PtlA belongs to the terpene synthase family and requires Mg²⁺ for its catalytic activity. nih.govliberumbio.com

The mechanism involves the ionization of FPP and a subsequent electrophilic attack of the resulting allyl cation on a distal pi bond. nih.govebi.ac.uk This initiates a cascade of cyclizations, likely proceeding through an intermediate humulyl cation, to form the characteristic pentalenene scaffold. nih.govebi.ac.uk Pentalenene synthase contains highly conserved aspartate-rich (DDLFD) and NSE/DTE triad (B1167595) motifs that are essential for binding the diphosphate (B83284) moiety and the catalytic metal ion. nih.gov

| Property | Description | Source |

| Enzyme Name | Pentalenene Synthase (PtlA) | nih.govliberumbio.com |

| Gene | ptlA (SAV2998) | nih.gov |

| Species | Streptomyces avermitilis | liberumbio.com |

| Length | 336 amino acids | liberumbio.com |

| Mass | 37.9 kDa | liberumbio.com |

| Family | Terpene synthase | liberumbio.com |

| Function | Catalyzes the cyclization of farnesyl diphosphate (FPP) to pentalenene. | nih.govnih.govliberumbio.com |

This table summarizes the key properties of Pentalenene Synthase (PtlA) from S. avermitilis.

Following the formation of pentalenene, a series of oxidative transformations occur to yield the intermediate, 1-deoxythis compound. This process involves multiple enzymatic steps, including the action of other P450 monooxygenases within the pentalenolactone gene cluster. ebi.ac.ukdntb.gov.ua The pathway involves the stepwise allylic oxidation of the methyl group at C-13 of pentalenene. ebi.ac.uk This oxidation proceeds via pentalen-13-ol and pentalen-13-al to the corresponding carboxylic acid, forming 1-deoxythis compound. ebi.ac.uk

The final step in the formation of this compound is the specific hydroxylation of 1-deoxythis compound. ebi.ac.uknih.gov This reaction converts the intermediate into the final shunt product. ebi.ac.ukebi.ac.uk

The terminal hydroxylation is catalyzed by CYP105D7, a cytochrome P450 monooxygenase also known as this compound synthase. nih.govqmul.ac.uk In S. avermitilis, this enzyme is encoded by the sav7469 gene. qmul.ac.ukmdpi.com Notably, this gene is not located within the main pentalenolactone (ptl) biosynthetic gene cluster. nih.govnih.gov Genetic disruption of the sav7469 gene in S. avermitilis abolishes the production of this compound and leads to the accumulation of its direct precursor, 1-deoxythis compound. ebi.ac.uknih.govresearchgate.net Conversely, reintroduction of the gene restores this compound production. ebi.ac.ukebi.ac.uknih.gov This evidence unambiguously identifies CYP105D7 as the enzyme responsible for this specific conversion. ebi.ac.uknih.gov

CYP105D7 is a heme-thiolate P450 enzyme that catalyzes the monooxygenation of 1-deoxythis compound at the C-1 position. nih.govnih.govqmul.ac.uk Like many P450 systems, its activity is dependent on electron-transport partners. ebi.ac.ukresearchgate.net The reaction requires a ferredoxin and a ferredoxin reductase to transfer electrons from a donor, such as NADPH, to the heme center of the P450 enzyme for the activation of molecular oxygen. ebi.ac.ukebi.ac.uknih.gov Recombinant CYP105D7 has been shown to catalyze the oxidative conversion of 1-deoxythis compound to this compound both in vivo and in vitro when supplied with these electron-transport partners. ebi.ac.uknih.govresearchgate.net

| Reaction | 1-deoxypentalenate + 2 reduced ferredoxin + O₂ → pentalenate + 2 oxidized ferredoxin + H₂O |

| Enzyme | This compound synthase (CYP105D7) |

| Systematic Name | 1-deoxypentalenate,reduced ferredoxin:oxygen oxidoreductase |

| Enzyme Class | Heme-thiolate enzyme (P-450) |

| Cofactors | Ferredoxin, Ferredoxin Reductase |

| Source | Streptomyces avermitilis |

This table outlines the specific reaction catalyzed by CYP105D7. Data sourced from IUBMB Nomenclature. qmul.ac.ukexpasy.org

Terminal Hydroxylation of 1-Deoxythis compound to this compound

Cofactor Requirements for this compound Synthase Activity

The direct precursor to this compound is 1-deoxythis compound. The conversion of 1-deoxythis compound to this compound is catalyzed by a specific cytochrome P450 enzyme, CYP105D7, which can be referred to as this compound synthase. nih.govgenome.jp This enzymatic hydroxylation is a critical step and is dependent on a precise set of cofactors for its activity.

In vivo experiments in Streptomyces avermitilis have corroborated these findings. The production of this compound was restored in a mutant strain (lacking the gene for CYP105D7) by the reintroduction of the sav7469 gene (encoding CYP105D7) along with the co-expression of genes for the electron-transport partners, ferredoxin (FdxD) and ferredoxin reductase (FprD). nih.gov

Genetic Basis of this compound Biosynthesis

The genetic framework for the biosynthesis of this compound is intrinsically linked to that of the pentalenolactone antibiotics. The genes responsible are organized in a biosynthetic gene cluster (BGC) and also involve crucial enzymes encoded outside of this primary cluster.

Analysis of the ptl Gene Cluster in Streptomyces avermitilis

The ptl gene cluster in S. avermitilis contains several key genes whose functions have been elucidated. Among the notable genes are:

ptlA : This gene encodes pentalenene synthase, the enzyme that catalyzes the cyclization of farnesyl diphosphate (FPP) to form the foundational sesquiterpene hydrocarbon, pentalenene. nih.govnih.gov

ptlI : This gene encodes a cytochrome P450 enzyme, CYP183A1, which is responsible for the oxidation of the C-13 methyl group of pentalenene to produce 1-deoxythis compound. nih.gov

The coordinated action of the enzymes encoded by the ptl cluster sets the stage for the formation of various pentalenolactone-related compounds, including the direct precursor to this compound.

Investigation of Auxiliary Genes and Extra-Cluster Enzymes (e.g., CYP105D7/SAV7469)

A critical discovery in the biosynthesis of this compound was the identification of an essential gene located outside the ptl cluster. The gene sav7469, which encodes the cytochrome P450 enzyme CYP105D7, was found to be responsible for the final step in this compound formation. nih.govmdpi.com This enzyme catalyzes the hydroxylation of 1-deoxythis compound at the C-1 position to yield this compound. nih.gov The gene encoding CYP105D7 is located elsewhere on the S. avermitilis chromosome and is often found alongside a gene for a ferredoxin, FdxH (sav7470). nih.govresearchgate.net This highlights the importance of considering genes outside of primary BGCs when elucidating complex biosynthetic pathways.

Gene Deletion and Cluster Transfer Experiments in Heterologous Hosts

The functions of the ptl gene cluster and the sav7469 gene have been confirmed through genetic manipulation experiments. Deletion of the entire 13.4-kb ptl cluster from S. avermitilis resulted in the complete abolishment of pentalenolactone metabolite production, including this compound. nih.govgenome.jp

Furthermore, when the intact ptl cluster was transferred to a heterologous host, Streptomyces lividans 1326 (a strain that does not naturally produce pentalenolactones), the resulting engineered strain produced this compound. ebi.ac.uknih.govgenome.jp This experiment demonstrated that the necessary enzymatic machinery for the conversion of the pentalenolactone precursor to this compound is either encoded within the cluster or is endogenously present in the heterologous host.

Disruption of the sav7469 gene (CYP105D7) in an S. avermitilis strain engineered to produce pentalenolactone precursors led to the accumulation of 1-deoxythis compound and the cessation of this compound production. nih.govnih.gov The production of this compound was restored upon reintroduction of the sav7469 gene, providing definitive evidence for its role in the biosynthesis of this compound. nih.govnih.gov

Shunt Metabolite Formation and Pathway Diversification

This compound is a classic example of a shunt metabolite. nih.govebi.ac.ukresearchgate.net In the main biosynthetic pathway leading to pentalenolactone antibiotics, 1-deoxythis compound is further processed by other enzymes encoded within the ptl cluster. However, the enzyme CYP105D7 can intercept this intermediate and divert it off the primary pathway by hydroxylating it to form this compound. nih.gov This diversion represents a point of metabolic branching and contributes to the diversity of secondary metabolites produced by Streptomyces species. The formation of such shunt products can be influenced by various factors, including the relative expression levels and catalytic efficiencies of the enzymes competing for the same substrate.

Identification of Related Shunt Metabolites

In addition to this compound, other shunt metabolites have been identified from Streptomyces species that are engaged in pentalenolactone biosynthesis. These compounds arise from enzymatic modifications of intermediates in the main pathway. Two such metabolites that have been isolated and characterized are:

1-deoxy-8α-hydroxythis compound: This compound was identified as a shunt metabolite from Streptomyces sp. NRRL S-4. mdpi.com Its formation is proposed to occur via an 8α-hydroxylation of 1-deoxythis compound. mdpi.com

1-deoxy-9β-hydroxy-11-oxothis compound: Also isolated from Streptomyces sp. NRRL S-4, this metabolite represents another diversion from the primary pentalenolactone pathway. mdpi.com

The discovery of these shunt products confirms the functional activity of the pentalenolactone pathway in the producing organism and points to the presence of promiscuous or dedicated enzymes capable of modifying the core intermediates. mdpi.com

Enzymatic Activities Involved in Shunt Pathway Diversification

The diversification of the pentalenolactone pathway through the formation of shunt metabolites is primarily driven by the action of specific classes of enzymes, most notably cytochrome P450 monooxygenases.

As previously mentioned, CYP105D7 in S. avermitilis is a key enzyme responsible for shunting 1-deoxythis compound to this compound. researchgate.net Disruption of the gene encoding this enzyme (sav7469) abolished the production of this compound and led to the accumulation of 1-deoxythis compound. researchgate.netresearchgate.net Recombinant CYP105D7 was shown to catalyze the direct conversion of 1-deoxythis compound to this compound in vitro. ebi.ac.ukebi.ac.ukresearchgate.net

The formation of other shunt metabolites like 1-deoxy-8α-hydroxythis compound and 1-deoxy-9β-hydroxy-11-oxothis compound in Streptomyces sp. NRRL S-4 is also likely mediated by cytochrome P450 enzymes. mdpi.com While the specific enzymes have not been definitively identified, the presence of these hydroxylated derivatives strongly suggests the involvement of P450-catalyzed reactions. researchgate.netmdpi.com These enzymes exhibit a remarkable ability to introduce oxygen into a wide array of substrates, contributing to the chemical diversity observed in natural product biosynthesis. oup.com

Enzymology of this compound Metabolism

The biosynthesis and subsequent conversion of this compound and its precursors involve a fascinating array of enzymes that perform complex oxidative transformations. Key among these are non-heme iron-dependent dioxygenases and Baeyer-Villiger monooxygenases.

Non-Heme Iron-Dependent Dioxygenases in Pentalenolactone and Neopentalenolactone Pathways

Non-heme iron-dependent dioxygenases are a superfamily of enzymes that utilize iron(II) and α-ketoglutarate to catalyze a variety of oxidative reactions, including hydroxylations. researchgate.netnih.gov In the pentalenolactone pathways, these enzymes play crucial roles in modifying the pentalenane skeleton.

PntH/PtlH: The enzyme PtlH from S. avermitilis is a non-heme iron, α-ketoglutarate-dependent hydroxylase. nih.gov It catalyzes the hydroxylation of 1-deoxythis compound at the C-11 position to form 11β-hydroxy-1-deoxythis compound, a key intermediate in the main biosynthetic pathway. nih.govnih.gov The orthologous enzymes, PntH from S. arenae and PenH from S. exfoliatus, are presumed to carry out the same function in their respective organisms. nih.gov

PntD/PllD: The enzymes PntD from S. arenae, PenD from S. exfoliatus, and PtlD from S. avermitilis are also Fe(II)/α-ketoglutarate-dependent dioxygenases. nih.govresearchgate.net These enzymes catalyze the two-stage oxidation of pentalenolactone D to pentalenolactone E and subsequently to pentalenolactone F. nih.govresearchgate.net

Baeyer–Villiger Monooxygenases (BVMOs) in Downstream Conversions

Baeyer-Villiger monooxygenases are flavin-dependent enzymes that catalyze the insertion of an oxygen atom adjacent to a carbonyl group, leading to the formation of an ester or lactone. This reaction is a critical step in the pentalenolactone biosynthetic pathway.

PllE/PntE: The enzymes PntE from S. arenae and PenE from S. exfoliatus are BVMOs that catalyze the oxidation of 1-deoxy-11-oxothis compound to form pentalenolactone D. nih.govresearchgate.net Interestingly, the orthologous enzyme from S. avermitilis, PtlE, also a BVMO, converts the same substrate into a different product, neopentalenolactone D. researchgate.netresearchgate.net This difference in regioselectivity highlights the subtle but significant variations among these related enzymes. uni-greifswald.de The amino acid sequence of PllE shares a high degree of identity (91%) and similarity (96%) with PntE. researchgate.net

Comparative Enzymology of this compound Biogenesis across Streptomyces Species

The biosynthesis of this compound and related pentalenolactones has been studied in several Streptomyces species, including S. avermitilis, S. exfoliatus, and S. arenae. acs.orgnih.gov Comparative analysis of the biosynthetic gene clusters and the enzymes they encode reveals a high degree of conservation, as well as key differences that lead to the production of different metabolites.

The core set of enzymes for the synthesis of the pentalenane skeleton and early intermediates is largely conserved. For example, the pentalenene synthase, which catalyzes the initial cyclization of farnesyl diphosphate, is a common feature. nih.govnih.gov

However, significant divergence is observed in the later, oxidative steps of the pathway. As noted, the BVMOs (PntE/PenE vs. PtlE) exhibit different regioselectivity, leading to the formation of either pentalenolactone D or neopentalenolactone D. researchgate.netresearchgate.net Furthermore, the production of this compound as a major shunt metabolite in S. avermitilis is due to the action of an "off-cluster" cytochrome P450 enzyme, CYP105D7, which is not present in the pentalenolactone gene cluster itself. researchgate.netmdpi.com This highlights how the genetic context outside of the primary biosynthetic gene cluster can significantly influence the final metabolic output of a strain.

The table below provides a comparison of key enzymes in the pentalenolactone pathways from different Streptomyces species.

| Enzyme | Organism | Gene | Function |

| Pentalenene Synthase | S. avermitilis | ptlA | Cyclization of farnesyl diphosphate |

| S. exfoliatus | penA | Cyclization of farnesyl diphosphate | |

| S. arenae | pntA | Cyclization of farnesyl diphosphate | |

| Non-Heme Iron Dioxygenase | S. avermitilis | ptlH | Hydroxylation of 1-deoxythis compound |

| S. exfoliatus | penH | Presumed hydroxylation of 1-deoxythis compound | |

| S. arenae | pntH | Presumed hydroxylation of 1-deoxythis compound | |

| Baeyer-Villiger Monooxygenase | S. avermitilis | ptlE | Oxidation of 1-deoxy-11-oxothis compound to neopentalenolactone D |

| S. exfoliatus | penE | Oxidation of 1-deoxy-11-oxothis compound to pentalenolactone D | |

| S. arenae | pntE | Oxidation of 1-deoxy-11-oxothis compound to pentalenolactone D | |

| Shunt Pathway P450 | S. avermitilis | sav7469 | Hydroxylation of 1-deoxythis compound to this compound |

Synthetic Methodologies for Pentalenic Acid and Analogs

Total Synthesis Strategies for the Pentalenic Acid Skeleton

The synthesis of the this compound core is emblematic of the broader challenge of constructing linear triquinane sesquiterpenes. These natural products, characterized by their three fused five-membered rings, have been attractive targets for total synthesis due to their unique structural features and biological activities. Strategies for their assembly often involve the sequential or convergent construction of the cyclopentane (B165970) rings, with a significant emphasis on controlling the relative stereochemistry of the multiple chiral centers.

Early efforts in the synthesis of triquinane sesquiterpenes laid the groundwork for more advanced and stereocontrolled methods. A notable early strategy involved the use of photo-thermal olefin metathesis of Diels-Alder adducts, a method developed by Mehta and co-workers in 1986. nih.gov This approach was successfully applied to the total synthesis of other linear triquinanes like (±)-hirsutene and (±)-coriolin. nih.gov Another foundational approach involved a twofold cycloadditive strategy, utilized by Paquette and colleagues, which employed an iodine-catalyzed rearrangement as a key step to form a common precursor for hirsutene (B1244429) synthesis. nih.gov These pioneering syntheses demonstrated the feasibility of constructing the complex triquinane skeleton and highlighted the challenges associated with stereochemical control.

As the field progressed, the focus shifted heavily toward achieving high levels of stereocontrol in the synthesis of the this compound skeleton. The molecule contains multiple contiguous stereocenters, the precise arrangement of which is crucial for its biological function. An exemplary case of stereocontrol is a synthesis where three of the four key chiral centers were established early in the sequence. nih.gov The final, crucial stereocenter was then set with high specificity using a β-enolate rearrangement, which exclusively generated the desired configuration. nih.gov Such strategies, where stereochemistry is carefully planned and executed from the initial steps, are paramount in the efficient synthesis of complex natural products like this compound. Modern approaches often employ chiral auxiliaries, asymmetric catalysis, and substrate-controlled reactions to install the required stereochemistry with high fidelity.

The quest for efficient and elegant syntheses of the this compound framework has led to the application and development of several powerful cycloaddition and rearrangement reactions. These reactions are often the linchpin of the synthetic route, enabling the rapid assembly of the core tricyclic structure.

A highly effective strategy for constructing the angularly-fused tricyclopentanoid system of this compound involves an intramolecular double Michael reaction. The research groups of Ihara and Fukumoto demonstrated a stereoselective total synthesis of (+)-pentalenic acid where this reaction was the key step. rsc.orgrsc.org This approach involves a tandem conjugate addition within a carefully constructed bis-enone precursor. The reaction, when mediated by chlorotrimethylsilane, triethylamine, and zinc chloride, efficiently forms the desired tricyclic diketone, establishing multiple stereocenters in a single transformation. rsc.org This diketone is then elaborated through a ring contraction, such as a Wolff rearrangement, to afford the this compound skeleton. rsc.org

Table 1: Key Steps in the Total Synthesis of (+)-Pentalenic Acid via Intramolecular Double Michael Reaction

| Step | Precursor | Reagents and Conditions | Product | Key Transformation |

| 1 | Acyclic bis-enone | Chlorotrimethylsilane, Triethylamine, Zinc Chloride | Tricyclic diketone | Intramolecular double Michael reaction |

| 2 | Tricyclic diketone | 1. Hydrazine hydrate, 2. Lead(IV) acetate | Intermediate for ring contraction | Formation of diazoketone |

| 3 | Intermediate | Toluene, heat (Wolff Rearrangement) | Tricyclo[6.3.0.0]undecane ester | Ring contraction |

| 4 | Ester | 1. KOH, 2. Birch reduction (Na, NH₃) | Alcoholic acid | Carbonyl reduction and ester hydrolysis |

| 5 | Alcoholic acid | 1. CH₂N₂, 2. PhSeCl, LDA, 3. H₂O₂ | (+)-Methyl pentalenate | Introduction of unsaturation |

The vinylcyclopropane-cyclopentene rearrangement is a powerful thermal or metal-catalyzed reaction for constructing five-membered rings and has been a cornerstone in the synthesis of many triquinane terpenes. nih.govacs.orgresearchgate.net This pericyclic reaction involves the ring expansion of a vinyl-substituted cyclopropane (B1198618) to a cyclopentene (B43876). In the context of triquinane synthesis, this rearrangement provides a robust method for forming one of the cyclopentane rings of the core structure. The "triquinane era" of the 1980s saw numerous applications of this methodology. nih.govacs.org For instance, the synthesis of hirsutene, a related triquinane, has been achieved using this rearrangement as a key strategic element, often initiated by flash vacuum pyrolysis. researchgate.net While not always applied directly to this compound itself, the principles and methodologies developed through the synthesis of closely related structures have been highly influential.

An innovative approach to the triquinane skeleton has been developed by Rigby and coworkers, utilizing a chromium(0)-promoted multicomponent cycloaddition. This methodology was successfully applied to the total synthesis of 9-epi-pentalenic acid, a stereoisomer of the natural product. nih.govacs.org This remarkable one-pot reaction involves the cycloaddition of a tethered diyne with a cyclic triene, mediated by a chromium(0) complex. The reaction is highly efficient, generating five rings and establishing six stereogenic centers in a single step with controlled regioselectivity. nih.govacs.org The resulting complex polycyclic adduct is then transformed through a sequence of reactions, including a Baeyer-Villiger rearrangement and a cyclopropane hydrogenolysis, to unveil the triquinane core of 9-epi-pentalenic acid. nih.govacs.org

Table 2: Key Chromium(0)-Promoted Cycloaddition for 9-epi-Pentalenic Acid Synthesis

| Reactant 1 | Reactant 2 | Promoter | Key Features | Product of Cycloaddition |

| Tethered Diyne | Cyclic Triene | Cr(CO)₃(naphthalene) or Cr(CO)₆, hv | [6π+2π+2π] cycloaddition; Forms 5 rings and 6 stereocenters in one step | Tetracyclic adduct |

Application of Organometallic Chemistry in this compound Synthesis

Organometallic chemistry has provided pivotal tools for the construction of the this compound skeleton. A notable application is the use of the Pauson-Khand reaction, a formal [2+2+1] cycloaddition of an alkene, an alkyne, and carbon monoxide, mediated by a metal carbonyl complex, typically dicobalt octacarbonyl. wikipedia.org This reaction is particularly well-suited for the synthesis of the cyclopentenone ring fused to another ring system, a key structural feature of the triquinane natural products. acs.org

In a synthetic approach towards this compound, an intramolecular Pauson-Khand reaction of a substituted pentynylcyclopentene precursor was employed to construct the tricyclic framework. The reaction with dicobalt octacarbonyl (Co₂(CO)₈) led to the formation of triquinane enones, which are advanced intermediates en route to this compound.

The synthesis of the requisite enyne precursor begins with commercially available starting materials and involves several steps to assemble the cyclopentene ring bearing a tethered alkyne. The key organometallic-mediated cyclization step then forges the final five-membered ring.

A significant aspect of this approach is the stereochemical outcome of the cycloaddition. The reaction can lead to the formation of multiple stereoisomers. In the synthesis targeting this compound, three of the four possible stereoisomeric products were formed, with the two major isomers possessing the desired exo-methyl stereochemistry at the C-9 position, which is crucial for the subsequent conversion to the natural product. One of the resulting enone isomers was then converted to a ketone intermediate that had previously been transformed into this compound, thus completing a formal synthesis.

| Reaction | Reagent | Key Transformation | Significance in this compound Synthesis |

| Pauson-Khand Reaction | Dicobalt octacarbonyl (Co₂(CO)₈) | Intramolecular [2+2+1] cycloaddition | Forms the fused cyclopentenone ring of the triquinane core. |

Enantioselective Synthesis of this compound Derivatives

Achieving enantioselectivity in the synthesis of this compound and its derivatives is crucial for accessing biologically relevant single enantiomers. While the total synthesis of this compound itself has often focused on racemic routes, strategies developed for the enantioselective synthesis of closely related triquinanes, such as pentalenene (B1246303), provide a blueprint for accessing chiral this compound derivatives.

One prominent strategy involves the use of chiral auxiliaries. wikipedia.orgnih.gov These are chiral molecules that are temporarily attached to the substrate to direct the stereochemical outcome of a reaction. After the desired stereocenter is set, the auxiliary is removed. For instance, Evans oxazolidinone auxiliaries are widely used to direct asymmetric alkylation and aldol (B89426) reactions, which could be employed in the construction of chiral building blocks for this compound. scielo.org.mxrsc.org

The use of chiral auxiliaries and catalysts in the synthesis of this compound derivatives would allow for the selective formation of one enantiomer over the other, which is of paramount importance for any potential therapeutic applications.

| Strategy | Method | Example | Potential Application to this compound |

| Chiral Auxiliary | Temporary incorporation of a chiral molecule | Evans oxazolidinones in aldol reactions rsc.org | Asymmetric synthesis of side chains or ring fragments. |

| Chiral Catalyst | Use of a chiral metal complex | Enantioselective cyclopropenation with a chiral Rhodium catalyst in (-)-pentalenene synthesis nih.gov | Setting the initial stereocenter for the triquinane core. |

Synthetic Approaches to this compound Precursors and Intermediates

The total synthesis of this compound relies on the efficient construction of key precursors and intermediates that can be elaborated to the final natural product. A variety of synthetic approaches have been developed to access these crucial building blocks.

One of the key intermediates is a substituted cyclopentene bearing a side chain that can participate in a cyclization reaction to form the tricyclic core. As mentioned, for the Pauson-Khand approach, a pentynylcyclopentene precursor is synthesized. The construction of this intermediate involves standard organic transformations to build the cyclopentene ring and attach the alkyne-containing side chain.

Another synthetic strategy for this compound and its congeners involves an intramolecular double Michael reaction. rsc.org This approach utilizes a bis-enone precursor, which is prepared in several steps from 4,4-dimethylcyclopent-2-enone. researchgate.net The key intramolecular cyclization is triggered by a Lewis acid, leading to the formation of a tricyclo[7.3.0.0]dodecanedione intermediate. researchgate.net This intermediate is then converted to this compound through a ring contraction sequence.

The biosynthesis of this compound also provides insights into potential synthetic intermediates. In Streptomyces species, this compound is formed via the hydroxylation of 1-deoxythis compound. nih.gov Therefore, synthetic routes targeting 1-deoxythis compound can be considered as formal syntheses of this compound. The biosynthetic pathway originates from farnesyl diphosphate (B83284), which is cyclized to pentalenene. nih.gov Pentalenene is then oxidized to 1-deoxythis compound. nih.gov Synthetic chemists have drawn inspiration from these biosynthetic transformations in designing their synthetic routes.

| Precursor/Intermediate | Synthetic Approach | Key Starting Material | Reference |

| Substituted pentynylcyclopentene | Multi-step synthesis | Not specified | |

| Bis-enone | Multi-step synthesis | 4,4-dimethylcyclopent-2-enone | researchgate.net |

| 1-Deoxythis compound | Biosynthesis-inspired | Pentalenene | nih.gov |

Advanced Characterization and Structural Elucidation Research

Comprehensive Spectroscopic Techniques for Structure Determination

The definitive identification of pentalenic acid and its analogs relies on a suite of powerful spectroscopic methods. These techniques provide a wealth of information, from the molecular formula to the intricate three-dimensional arrangement of atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural elucidation of organic molecules like this compound. nih.gov Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to map out the carbon skeleton and the connectivity of protons. emerypharma.com

In the analysis of this compound derivatives, such as 1-deoxy-8α-hydroxythis compound, ¹H NMR spectra reveal the chemical environment of each proton, while ¹³C NMR spectra identify the different types of carbon atoms present. mdpi.comnih.gov For instance, the IR spectrum of 1-deoxy-8α-hydroxythis compound showed absorptions for hydroxyl (3377 cm⁻¹) and α,β-unsaturated carboxylic acid (1684 cm⁻¹) functionalities. mdpi.com

2D NMR techniques, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are crucial for assembling the molecular puzzle. COSY experiments establish proton-proton couplings, revealing adjacent protons, while HSQC correlates protons to their directly attached carbons. emerypharma.com HMBC, on the other hand, shows longer-range correlations between protons and carbons, which is instrumental in connecting different fragments of the molecule. mdpi.comnih.gov

For example, in the structural determination of 1-deoxy-8α-hydroxythis compound, key COSY and HMBC correlations were essential. mdpi.com Furthermore, the Nuclear Overhauser Effect Spectroscopy (NOESY) provides through-space correlations between protons, which helps in determining the relative stereochemistry of the molecule. mdpi.comnih.gov In the case of 1-deoxy-8α-hydroxythis compound, NOE correlations indicated a specific spatial arrangement of protons, leading to the deduction of its relative configuration. mdpi.com

Table 1: ¹H and ¹³C NMR Spectroscopic Data for 1-deoxy-8α-hydroxythis compound and 1-deoxy-9β-hydroxy-11-oxothis compound mdpi.comnih.gov

| Position | 1-deoxy-8α-hydroxythis compound (¹H) | 1-deoxy-8α-hydroxythis compound (¹³C) | 1-deoxy-9β-hydroxy-11-oxothis compound (¹H) | 1-deoxy-9β-hydroxy-11-oxothis compound (¹³C) |

|---|---|---|---|---|

| 1 | 2.35 (m), 1.95 (m) | 43.1 (CH₂) | 2.51 (m), 2.08 (m) | 42.9 (CH₂) |

| 2 | 5.85 (s) | 129.8 (CH) | 6.01 (s) | 131.5 (CH) |

| 3 | - | 168.9 (C) | - | 167.8 (C) |

| 4 | 3.25 (m) | 57.2 (CH) | 3.35 (m) | 56.9 (CH) |

| 5 | 2.85 (m) | 52.3 (CH) | 2.98 (m) | 51.8 (CH) |

| 6 | - | 145.2 (C) | - | 144.7 (C) |

| 7 | 2.55 (m), 2.40 (m) | 41.5 (CH₂) | 2.65 (m), 2.50 (m) | 41.2 (CH₂) |

| 8 | 4.65 (t, J=8.5) | 80.1 (CH) | 3.15 (m) | 54.3 (CH) |

| 9 | 2.15 (m) | 50.5 (CH) | 4.55 (d, J=9.0) | 82.1 (CH) |

| 10 | - | - | - | 215.1 (C) |

| 11 | - | - | 1.35 (s) | 25.1 (CH₃) |

| 12 | 1.15 (s) | 24.5 (CH₃) | 1.20 (s) | 24.8 (CH₃) |

| 13 | 1.05 (d, J=7.0) | 16.5 (CH₃) | 1.10 (d, J=7.0) | 16.8 (CH₃) |

| 14 | 1.65 (s) | 22.5 (CH₃) | 1.70 (s) | 22.8 (CH₃) |

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS)

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is a vital tool for determining the precise molecular formula of a compound. mdpi.comfrontiersin.org This technique measures the mass-to-charge ratio of ions with very high accuracy, allowing for the unambiguous determination of the elemental composition.

For derivatives of this compound, HRESIMS has been used to establish their molecular formulas. For instance, 1-deoxy-8α-hydroxythis compound was found to have a molecular formula of C₁₅H₂₂O₃ based on an HRESIMS ion at m/z 249.1489 [M-H]⁻. mdpi.com Similarly, the molecular formula of 1-deoxy-9β-hydroxy-11-oxothis compound was determined to be C₁₅H₂₀O₄ from an HRESIMS peak at m/z 263.1282 [M-H]⁻. mdpi.comnih.gov

Table 2: HRESIMS Data for this compound Analogs mdpi.com

| Compound | Ion | Measured m/z | Calculated m/z | Molecular Formula |

|---|---|---|---|---|

| 1-deoxy-8α-hydroxythis compound | [M-H]⁻ | 249.1489 | 249.1485 | C₁₅H₂₁O₃ |

| 1-deoxy-9β-hydroxy-11-oxothis compound | [M-H]⁻ | 263.1282 | 263.1278 | C₁₅H₁₉O₄ |

Chiroptical Methods for Absolute Configuration Assignment

While NMR and MS can define the connectivity and relative stereochemistry, chiroptical methods are essential for determining the absolute configuration of a chiral molecule like this compound.

Electronic Circular Dichroism (ECD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. numberanalytics.com The resulting spectrum is highly sensitive to the three-dimensional arrangement of atoms and serves as a unique fingerprint for a specific enantiomer. numberanalytics.com The experimental ECD spectrum of a this compound derivative can be compared to that of known compounds or to computationally predicted spectra to assign its absolute configuration. mdpi.comnih.gov For example, the experimental ECD spectrum of 1-deoxy-8α-hydroxythis compound displayed characteristic Cotton effects at 208 nm (positive) and 247 nm (negative). mdpi.comnih.gov

To confidently assign the absolute configuration, experimental ECD spectra are often compared with theoretical spectra generated using Time-Dependent Density Functional Theory (TDDFT) calculations. numberanalytics.comresearchgate.net This computational method calculates the theoretical ECD spectrum for a given stereoisomer. numberanalytics.com By comparing the calculated spectrum with the experimental one, the absolute configuration can be determined with a high degree of certainty. mdpi.comnih.gov

In the study of this compound analogs, TDDFT-ECD calculations were performed. The calculated ECD spectrum for the (4S,5R,8R,9R) configuration of 1-deoxy-8α-hydroxythis compound showed good agreement with the experimental spectrum, confirming this absolute configuration. mdpi.comnih.gov A similar approach was used to assign the (4R,5R,8S,9R) absolute configuration to 1-deoxy-9β-hydroxy-11-oxothis compound. mdpi.comnih.gov

Emerging Methodologies in Natural Product Structure Elucidation

The field of natural product chemistry is continually evolving, with new methodologies emerging to tackle the challenges of structural elucidation, especially for complex molecules available in minute quantities. nih.govrsc.org While traditional methods remain powerful, techniques like micro-electron diffraction (MicroED) are gaining prominence. nih.gov MicroED can determine the three-dimensional structure of a molecule from nanocrystals, often succeeding where traditional X-ray crystallography fails due to the difficulty in growing large single crystals. nih.gov

Furthermore, advances in computational chemistry, including more accurate DFT functionals and the use of molecular dynamics simulations, are enhancing the reliability of predicted spectroscopic data, further aiding in the confirmation of complex structures. mdpi.commeilerlab.org The integration of genomic information with analytical chemistry, known as genome mining, is also proving to be a valuable strategy for discovering and characterizing new natural products, including novel pentalenolactone-type terpenes. mdpi.comnih.govresearchgate.net

Microscale Spectroscopic Techniques (e.g., Microcryoprobe NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for structural elucidation, but its inherent low sensitivity often requires substantial amounts of sample material (milligrams). This limitation poses a significant challenge for rare natural products like this compound. The advent of microscale NMR probes, particularly those incorporating cryogenically cooled technology, has revolutionized the field by providing immense sensitivity gains.

Microcryoprobe NMR technology utilizes a probe where the electronics and the detection coil are cooled to cryogenic temperatures (around 20 K), which dramatically reduces thermal noise and boosts the signal-to-noise ratio. bruker.com When combined with reduced sample tube diameters (e.g., 1.7 mm), these probes are optimized for maximum mass sensitivity, making them ideal for analyzing sample quantities in the low microgram range. bruker.com

For a compound like this compound, which is often isolated as a minor co-metabolite alongside more abundant pentalenolactones, obtaining sufficient material for comprehensive 1D and 2D NMR analysis using conventional probes can be prohibitive. bioaustralis.comebi.ac.uk A Microcryoprobe would enable researchers to acquire a full suite of experiments (¹H, ¹³C, COSY, HSQC, HMBC) on a fraction of the material, leading to a complete assignment of its complex tricyclic core and stereocenters. The enhanced sensitivity can reduce experiment times from days to hours, accelerating the research pipeline. bruker.com

| Feature | Description | Advantage for this compound |

|---|---|---|

| Cryogenically Cooled Electronics | Reduces thermal noise in the detector coil and preamplifier, significantly increasing the signal-to-noise ratio. bruker.com | Enables high-quality spectra from microgram quantities, which is typical for shunt metabolites. bruker.combioaustralis.com |

| Small Sample Volume | Optimized for sample volumes as low as 30 µL. bruker.com | Conserves precious isolated material, allowing for other analyses to be performed on the same batch. |

| High Mass Sensitivity | Provides a sensitivity gain of up to 14-fold over conventional 5 mm probes for a given sample mass. bruker.com | Facilitates the acquisition of insensitive but crucial experiments like ¹³C and 2D NMR (INADEQUATE). iitm.ac.in |

| Reduced Experiment Time | Sensitivity gains can shorten acquisition times by a factor of over 200 in some cases. bruker.com | Increases throughput and allows for more complex, time-dependent studies of conformational dynamics. |

Dynamic Nuclear Polarization (DNP) Enhanced NMR

Dynamic Nuclear Polarization (DNP) is another powerful technique for overcoming the low sensitivity of NMR, particularly for low-abundance nuclei like ¹³C and ¹⁵N. bruker.com DNP enhances NMR signal intensities by transferring the high spin polarization of electrons from a stable radical polarizing agent to the surrounding nuclear spins via microwave irradiation at cryogenic temperatures (around 100 K). bruker.comnih.gov This process can lead to theoretical signal enhancements of several orders of magnitude, turning previously infeasible experiments into routine measurements. bruker.com

For this compound, DNP-enhanced NMR could be applied in two primary modes:

Solid-State DNP NMR: If this compound can be prepared as a microcrystalline solid or a glassy frozen solution with a polarizing agent, solid-state DNP NMR could provide unprecedented structural detail. bruker.com It would enable the acquisition of high-resolution ¹³C-¹³C correlation spectra (e.g., 2D INADEQUATE) at natural abundance, which is nearly impossible with conventional methods. This would provide unambiguous evidence for the carbon skeleton connectivity, confirming the complex triquinane ring system of this compound. ebi.ac.uk

Dissolution DNP NMR: In this variation, the sample is hyperpolarized in the solid state and then rapidly dissolved with a hot solvent and transferred to a liquid-state NMR spectrometer for immediate analysis. copernicus.org This technique provides a massive, albeit transient, boost in solution-state NMR signals. nih.gov For this compound, this could be used to acquire a ¹³C spectrum with a single scan, enabling real-time monitoring of its stability or interactions with enzymes, such as the cytochrome P450 that hydroxylates its precursor. researchgate.net

| Principle/Application | Description | Relevance to this compound Research |

|---|---|---|

| Polarization Transfer | Microwave irradiation facilitates the transfer of high electron spin polarization from a radical to target nuclei (e.g., ¹H, ¹³C). bruker.com | Overcomes the primary sensitivity limitation of ¹³C NMR, allowing for detailed structural studies at natural isotopic abundance. copernicus.org |

| Solid-State Analysis | Analysis is performed on a frozen matrix containing the sample and a polarizing agent. bruker.com | Could enable definitive structural assignment of the carbon backbone and analysis of intermolecular packing in the solid state. |

| Dissolution DNP | The hyperpolarized solid sample is rapidly dissolved and transferred for liquid-state NMR analysis. copernicus.org | Allows for ultra-sensitive liquid-state experiments on minute sample quantities to study its solution-state structure or enzymatic conversion. nih.govresearchgate.net |

| Sensitivity Enhancement | Signal gains can be greater than 100-fold, reducing experiment times by a factor of >10,000. bruker.com | Makes previously impractical experiments, like through-bond ¹³C-¹³C correlations, feasible for a rare natural product. |

Electron Diffraction (ED) for Direct Structural Information

A major bottleneck in the structural elucidation of natural products can be the growth of single crystals of sufficient size and quality for X-ray crystallography. Electron diffraction (ED) has emerged as a transformative technique that provides direct, unambiguous structural information from nano- or submicron-sized crystals—often 6 to 7 orders of magnitude smaller in volume than those required for X-ray methods. mdpi.com Because electrons interact much more strongly with matter than X-rays, high-quality diffraction data can be obtained from single nanocrystals. diva-portal.org

Modern continuous rotation electron diffraction (cRED) methods allow for the collection of a complete 3D diffraction dataset from a single nanocrystal in a Transmission Electron Microscope (TEM) in a matter of minutes. mdpi.com For this compound, which may be difficult to crystallize into large crystals, ED offers a path to an atomic-resolution crystal structure.

The application of ED would involve identifying microcrystals of this compound and collecting diffraction data as the crystal is continuously rotated in the electron beam. The resulting data can be processed using established crystallographic software to solve the structure ab initio. mdpi.com This would provide definitive, direct evidence of its three-dimensional structure, including the absolute stereochemistry of its multiple chiral centers, complementing the indirect and inferential data from NMR and other spectroscopic techniques.

Integration of Spectroscopic Data with Computational Chemistry

The ultimate confidence in structural assignment, especially for complex molecules with numerous stereocenters like this compound, is achieved by integrating experimental data with computational chemistry. jeolusa.comcooperativepatentclassification.org This synergistic approach uses theoretical models to predict spectroscopic parameters for a set of plausible structures, which are then compared against experimental data to find the best fit.

A key technique in this area is the use of Density Functional Theory (DFT) to calculate NMR chemical shifts (¹H and ¹³C) and coupling constants. When multiple diastereomers are possible, DFT calculations are performed on all candidates. The calculated NMR data for each isomer are then compared with the experimental values obtained from high-resolution experiments (ideally using a Microcryoprobe for accuracy with limited sample). Statistical methods, such as the DP4 probability analysis, can then be used to determine the most likely correct structure with a high degree of confidence. frontiersin.org

Furthermore, computational methods are essential for interpreting other types of spectroscopic data. For instance, the absolute configuration of this compound derivatives has been successfully elucidated by comparing experimental electronic circular dichroism (ECD) spectra with those predicted by time-dependent DFT (TDDFT) calculations. mdpi.com This integrative workflow is exceptionally powerful for resolving ambiguities that cannot be settled by any single technique alone.

| Step | Experimental Technique | Computational Method | Outcome for this compound |

|---|---|---|---|

| 1. Generate Candidates | N/A | Molecular mechanics or literature review to propose all possible stereoisomers. | A complete set of potential structures for this compound. |

| 2. Acquire Data | Microcryoprobe NMR, CD Spectroscopy | N/A | High-quality experimental ¹H/¹³C NMR and ECD spectra from a limited sample. bruker.commdpi.com |

| 3. Predict Parameters | N/A | DFT for NMR chemical shifts; TDDFT for ECD spectra. mdpi.comnih.gov | A set of predicted spectroscopic parameters for each candidate isomer. |

| 4. Compare and Validate | N/A | Statistical analysis (e.g., DP4) or direct spectral overlay. frontiersin.org | Unambiguous assignment of the relative and absolute stereochemistry of this compound. |

Biotechnological Production and Metabolic Engineering of Pentalenic Acid

Microbial Fermentation Optimization for Pentalenic Acid Production

Optimizing fermentation conditions is a critical step in maximizing the yield of microbial secondary metabolites like this compound. frontiersin.org This process involves the systematic adjustment of physical and chemical parameters of the culture environment to support robust microbial growth and targeted metabolite production. frontiersin.org Key factors include the composition of the culture medium (carbon, nitrogen, and phosphate (B84403) sources), pH, temperature, and aeration. frontiersin.orgoup.com

For Streptomyces, the native producers of this compound, altering these conditions can significantly influence the metabolic output. oup.com The "One Strain Many Compounds" (OSMAC) approach highlights that a single microbial strain can produce a variety of molecules simply by modifying culture parameters. oup.com For instance, adjusting nutrient content, temperature, or pH can activate or enhance the expression of biosynthetic gene clusters that may be otherwise silent or poorly expressed under standard laboratory conditions. oup.com While specific optimization data for this compound is embedded within broader studies, the principles of fermentation optimization are widely applied to increase titers of secondary metabolites. For example, in the production of other organic acids, statistical methods like Plackett-Burman designs and Response Surface Methodology (BBD) have been successfully used to identify critical media components and their optimal concentrations, leading to several-fold increases in product yield. nih.govnih.govmdpi.com These strategies aim to provide an ideal environment for the producing organism to thrive and efficiently channel its metabolic resources towards this compound synthesis. frontiersin.org

Genetic Engineering Strategies for Enhanced Yields

Genetic engineering offers powerful tools to overcome the limitations of native production and significantly boost the yields of desired compounds like this compound. ontosight.aifrontiersin.org These strategies involve the targeted modification of an organism's genetic material to enhance biosynthetic pathways, increase precursor supply, and express pathways in more suitable host organisms. frontiersin.org

A key strategy to increase production is the overexpression of specific genes that encode rate-limiting enzymes in the biosynthetic pathway. In the case of this compound, the final step is catalyzed by a cytochrome P450 monooxygenase, CYP105D7, which hydroxylates the precursor 1-deoxythis compound. nih.govresearchgate.netnih.gov Research has unambiguously demonstrated that CYP105D7 is responsible for this conversion. nih.govresearchgate.net When the gene encoding CYP105D7 (sav7469) was disrupted in Streptomyces avermitilis, the production of this compound was abolished, and the precursor 1-deoxythis compound accumulated. nih.govresearchgate.net Conversely, reintroducing an extra copy of the sav7469 gene restored this compound production. nih.govresearchgate.net This highlights that increasing the expression level of cyp105D7 is a direct method to enhance the conversion of the immediate precursor into this compound. nih.govnih.gov While this enzyme is crucial for this compound formation, its encoding gene is not located within the main pentalenolactone (B1231341) (ptl) biosynthetic gene cluster. nih.govnih.gov

In host organisms like E. coli or yeast, this involves upregulating the native methylerythritol phosphate (MEP) pathway or introducing and optimizing the heterologous mevalonate (B85504) (MVA) pathway. mdpi.comigem.wiki Key engineering targets often include overexpressing genes such as HMG-CoA reductase (tHMG1) and down-regulating competing pathways, like sterol biosynthesis, which also consumes FPP. nih.govcapes.gov.br By increasing the supply of FPP, more substrate is channeled towards the this compound pathway, thereby boosting production potential. nih.gov

Table 1: Genetic Engineering Strategies for Terpenoid Precursor Enhancement

| Strategy | Target Gene/Pathway | Objective | Organism Example |

| Pathway Upregulation | Mevalonate (MVA) Pathway | Increase IPP and DMAPP supply | Saccharomyces cerevisiae, E. coli |

| Enzyme Overexpression | HMG-CoA Reductase (e.g., tHMG1) | Relieve bottleneck in MVA pathway | Saccharomyces cerevisiae |

| Pathway Downregulation | Squalene Synthase (ERG9) | Prevent FPP diversion to sterol synthesis | Saccharomyces cerevisiae |

Heterologous expression involves transferring the biosynthetic gene cluster for a specific metabolite into a well-characterized, fast-growing, and genetically tractable host. mdpi.com This approach can circumvent issues with the native producer, such as slow growth or complex regulation. mdpi.com The pentalenolactone biosynthetic gene cluster from S. avermitilis has been successfully transferred into Streptomyces lividans, a species that does not normally produce these compounds. nih.govebi.ac.uk The engineered S. lividans strain gained the ability to produce this compound, demonstrating the viability of this strategy. nih.govebi.ac.uk This confirmed that the transferred gene cluster was functional in the new host and could direct the synthesis of the target molecule from the host's central metabolism. nih.gov

Co-culture Approaches for Inducing and Enhancing this compound Production

Microbial co-cultivation, or mixed fermentation, mimics the natural, competitive environments of microorganisms and can be a powerful tool to induce the production of secondary metabolites that are not synthesized in pure cultures. nih.govjuniperpublishers.com This induction is often a result of microbial competition and chemical signaling between different species. juniperpublishers.comnih.gov

The production of this compound can be triggered through interspecies interactions. nih.govfrontiersin.org In one study, the co-cultivation of Streptomyces leeuwenhoekii strain C58 with the marine-derived fungus Aspergillus fumigatus MR2012 induced the production of this compound by the Streptomyces strain. oup.comfrontiersin.org this compound was not detected when strain C58 was grown in a pure culture under various conditions. frontiersin.org This demonstrates that chemical cues or stress from the competing fungus activated the otherwise silent biosynthetic pathway in the bacterium. juniperpublishers.comfrontiersin.org Such interactions are a key part of microbial chemical ecology, where the production of antibiotics and other specialized metabolites can serve as a defense mechanism. nih.gov These findings underscore the potential of using co-culture as a discovery and production enhancement tool, activating cryptic gene clusters to increase the chemical diversity obtainable from a single organism. nih.govjuniperpublishers.com

Table 2: Co-Culture Induced Production of this compound

| Producer Strain | Inducer Strain | Induced Metabolite | Observation |

| Streptomyces leeuwenhoekii C58 | Aspergillus fumigatus MR2012 | This compound | Production was induced only in co-culture, not in monoculture. frontiersin.orgnsf.gov |

Case Studies: A. fumigatus and S. leeuwenhoekii Co-cultures

The induction of silent biosynthetic gene clusters through microbial co-cultivation represents a significant strategy in biotechnological production and metabolic engineering. A notable case study involves the mixed fermentation of the marine-derived fungus Aspergillus fumigatus MR2012 and the terrestrial bacterium Streptomyces leeuwenhoekii C58, which was isolated from the hyper-arid soil of the Laguna de Chaxa in the Atacama Desert, Chile. mdpi.com This interspecies interaction demonstrates how microbial competition can unlock novel chemical diversity. frontiersin.orgnih.gov

In axenic (pure) cultures, S. leeuwenhoekii C58 did not produce detectable levels of this compound. frontiersin.orgresearchgate.net However, when co-cultured with A. fumigatus MR2012, the bacterium was induced to synthesize and secrete this compound. frontiersin.orgnih.gov This was the first time the compound had been detected and isolated from this particular bacterial strain. frontiersin.org The induction of this sesquiterpene is attributed to the stress and competition imposed by the fungus, which triggers the expression of a previously silent biosynthetic gene cluster in the bacterium. mdpi.comfrontiersin.org

The metabolic shifts during this co-culture were complex and bidirectional. While the production of this compound and another bacterial metabolite, nocardamine, was induced, the production of major fungal metabolites normally found in the axenic culture of A. fumigatus was suppressed. frontiersin.org Furthermore, the titre of chaxapeptin, a lasso peptide also produced by S. leeuwenhoekii C58, was dramatically increased—doubling in quantity compared to its monoculture. frontiersin.orgnih.govmdpi.com This phenomenon, where the expression of certain metabolic pathways is enhanced while others are silenced, highlights the intricate chemical cross-talk between the microorganisms. juniperpublishers.com

The specificity of these microbial interactions is underscored by a parallel experiment involving A. fumigatus MR2012 and a different strain, Streptomyces leeuwenhoekii C34. frontiersin.orgnih.gov This co-culture did not result in the production of this compound. Instead, it induced the fungus to produce compounds that were not traced in its axenic cultures, including the new metabolites luteoride D and pseurotin (B1257602) G, as well as the known compounds terezine D and 11-O-methylpseurotin A. frontiersin.orgmdpi.com This demonstrates that the metabolic outcome of co-cultivation is highly dependent on the specific strains involved.

These findings are pivotal for metabolic engineering, as they showcase co-cultivation as a powerful tool for discovering novel compounds and for understanding the regulation of their biosynthetic pathways. nih.govrutgers.edu The activation of the this compound gene cluster in S. leeuwenhoekii C58 provides a valuable target for future genetic manipulation, such as heterologous expression or pathway optimization, to achieve industrial-scale production. mdpi.com

Table 1: Metabolite Production in Axenic vs. Co-culture Conditions

| Culture Condition | Microorganism(s) | Key Induced/Enhanced Metabolites | Producing Organism | Suppressed Metabolites |

| Axenic Culture | S. leeuwenhoekii C58 | Chaxapeptin | S. leeuwenhoekii | - |

| Axenic Culture | A. fumigatus MR2012 | Various fungal metabolites | A. fumigatus | - |

| Co-culture | S. leeuwenhoekii C58 + A. fumigatus MR2012 | This compound, Nocardamine | S. leeuwenhoekii | Major fungal metabolites |

| Co-culture | S. leeuwenhoekii C58 + A. fumigatus MR2012 | Chaxapeptin (yield doubled) | S. leeuwenhoekii | Major fungal metabolites |

| Co-culture | S. leeuwenhoekii C34 + A. fumigatus MR2012 | Luteoride D, Pseurotin G, Terezine D | A. fumigatus | Most fungal metabolites |

Advanced Analytical Methodologies for Pentalenic Acid Research

Chromatographic Techniques for Separation and Purification

Chromatography is a fundamental technique for separating components within a mixture. wikipedia.orgadvancechemjournal.com The separation is based on the differential partitioning of analytes between a stationary phase (a solid or a liquid supported on a solid) and a mobile phase (a liquid or gas) that moves through the stationary phase. wikipedia.orgadvancechemjournal.com For pentalenic acid, both liquid and gas chromatography play crucial roles.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique used to separate, identify, and quantify compounds in a liquid solution. wikipedia.orgopenaccessjournals.com It operates by pumping a pressurized liquid solvent (the mobile phase) containing the sample mixture through a column filled with a solid adsorbent material (the stationary phase). wikipedia.org The separation efficiency of HPLC makes it invaluable for the purification of natural products like this compound from crude extracts of microbial cultures, such as those from Streptomyces species. nih.govmdpi.com

Two primary modes of HPLC are applicable to this compound analysis:

Normal-Phase HPLC (NP-HPLC): This method uses a polar stationary phase (e.g., silica) and a non-polar mobile phase. wikipedia.org It separates analytes based on their polarity. While effective, its use has become less common than reversed-phase chromatography.

Reversed-Phase HPLC (RP-HPLC): As the most common form of HPLC, RP-HPLC employs a non-polar stationary phase (typically C8 or C18) and a polar mobile phase, such as a mixture of water and acetonitrile (B52724) or methanol. advancechemjournal.comjasco-global.com this compound, being a moderately polar organic molecule, is well-suited for separation by RP-HPLC. The precise composition of the mobile phase can be adjusted to optimize the separation from other metabolites in the sample. nih.gov

The choice of detector is also critical. A UV detector is commonly used if the analyte has a suitable chromophore. For compounds without a strong UV absorbance, other detectors like a refractive index detector or, more powerfully, a mass spectrometer can be employed. wikipedia.orgjasco-global.com

Gas Chromatography (GC) is a powerful separation technique for volatile and thermally stable compounds. thermofisher.comshimadzu.com In GC, a gaseous mobile phase (an inert carrier gas like helium or nitrogen) carries the vaporized sample through a column containing the stationary phase. thermofisher.com Compounds are separated based on their boiling points and interaction with the stationary phase, with more volatile compounds typically eluting faster. thermofisher.comshimadzu.com

This compound, in its natural state, is a carboxylic acid with relatively low volatility and is prone to thermal degradation, making it unsuitable for direct GC analysis. shimadzu.com To overcome this, a chemical modification step known as derivatization is required prior to analysis. This process converts the polar carboxyl group into a less polar, more volatile, and more thermally stable functional group, a topic explored further in section 6.2.2. nih.govsigmaaldrich.com

Mass Spectrometry-Based Detection and Quantification

Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. wikipedia.org It is highly sensitive and selective, providing molecular weight and structural information. When coupled with a chromatographic separation method, it creates a formidable tool for analyzing complex mixtures.

The coupling of HPLC with mass spectrometry (LC-MS) combines the superior separation capabilities of liquid chromatography with the powerful detection and identification abilities of mass spectrometry. wikipedia.orgthermofisher.com This synergy is particularly effective for analyzing compounds like this compound in complex biological samples. ccspublishing.org.cnnih.gov After separation on the LC column, the eluent is directed to an ion source (e.g., electrospray ionization, ESI), which generates gas-phase ions from the analyte molecules. These ions are then analyzed by the mass spectrometer. wikipedia.org

LC-MS is not only used for detection but also for quantification over a wide dynamic range. nih.gov For more detailed structural analysis, tandem mass spectrometry (LC-MS/MS) is employed. In this technique, a specific ion of interest (a precursor ion) is selected, fragmented, and the resulting product ions are analyzed. This provides characteristic fragmentation patterns that act as a structural fingerprint, enabling confident identification of the compound. wikipedia.org

| Technique | Primary Function | Information Obtained | Application in this compound Research |

|---|---|---|---|

| LC-MS | Separation, Detection, Quantification | Retention Time, Molecular Weight (m/z) | Detecting the presence of this compound in a sample and quantifying its amount. ccspublishing.org.cn |

| LC-MS/MS | Structural Elucidation, Confirmation | Retention Time, Precursor Ion m/z, Product Ion m/z (Fragmentation Pattern) | Confirming the identity of this compound and distinguishing it from isomers; characterizing novel related metabolites. wikipedia.org |

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust technique that links the separation power of GC with the detection sensitivity of MS. thermofisher.com It is widely used in metabolomics to identify and quantify small molecules. nih.gov As mentioned previously, direct analysis of this compound by GC is challenging due to its polarity and low volatility. Derivatization is a critical sample preparation step that chemically modifies the this compound molecule to make it amenable to GC analysis. sigmaaldrich.com

The most common strategies for derivatizing carboxylic acids like this compound involve:

Silylation: This process replaces the acidic proton of the carboxyl group with a silyl (B83357) group, such as a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group. Reagents like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) are commonly used. sigmaaldrich.complos.org

Esterification (e.g., Methylation): The carboxyl group is converted into an ester, typically a methyl ester. This can be achieved using reagents like diazomethane (B1218177) (or its safer alternative, TMS-diazomethane) or by heating with an alcohol (e.g., methanol) in the presence of an acid catalyst like boron trifluoride (BF3). nih.govmdpi.com For example, in the study of this compound biosynthesis, crude organic extracts were treated with TMS-CHN2 to methylate the products before chromatographic analysis. nih.gov

Once derivatized, the sample is injected into the GC-MS system. The resulting chromatogram separates the components, and the mass spectrometer provides mass spectra for each peak, which can be compared against spectral libraries for identification. nih.govnih.gov

| Strategy | Reagent Example | Derivative Formed | Key Advantage |

|---|---|---|---|

| Silylation | MTBSTFA | TBDMS-ester | Produces stable derivatives with characteristic mass spectra. sigmaaldrich.com |

| Methylation | TMS-diazomethane | Methyl ester | Effective for converting carboxylic acids to more volatile esters. nih.gov |

| Esterification | BF3 in Methanol | Methyl ester | Used for direct methylation, can be optimized for in-situ reactions. mdpi.com |

High-Resolution Mass Spectrometry (HRMS) is an essential tool for determining the precise elemental composition of a molecule. measurlabs.combioanalysis-zone.com Unlike nominal mass spectrometry, which measures mass to the nearest whole number, HRMS can measure the mass-to-charge ratio to several decimal places. bioanalysis-zone.com This high accuracy allows researchers to calculate a unique elemental formula for a measured mass, which is a critical step in identifying unknown compounds. measurlabs.com

In the context of this compound research, HRMS is indispensable for structure elucidation of new, related natural products. For instance, High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) was used to establish the molecular formulas of two new sesquiterpenoids isolated from Streptomyces sp. NRRL S-4, which were identified as shunt metabolites in the pentalenolactone (B1231341) pathway. mdpi.com The ability to distinguish between two chemical formulas that have the same nominal mass but different exact masses is a key advantage of HRMS. bioanalysis-zone.com

For this compound (C15H22O3), the theoretical exact mass can be calculated. An HRMS instrument would measure the mass with very high precision, and the difference between the measured and theoretical mass, expressed in parts-per-million (ppm), indicates the accuracy of the measurement.

| Parameter | Value | Description |

|---|---|---|

| Molecular Formula | C15H22O3 | The elemental composition of this compound. |

| Theoretical Exact Mass | 250.15690 | The calculated monoisotopic mass based on the most abundant isotopes (¹²C, ¹H, ¹⁶O). |

| Hypothetical Measured Mass | 250.15715 | A plausible mass that could be measured by an HRMS instrument like a TOF or Orbitrap. mdpi.com |

| Mass Error | 1.0 ppm | The difference between the theoretical and measured mass, indicating high accuracy. (Calculated as [(Measured - Theoretical) / Theoretical] * 10^6). |

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem mass spectrometry (MS/MS) is an indispensable technique for the structural elucidation and confirmation of molecules within complex mixtures. mdpi.com The method involves multiple stages of mass analysis, typically within a single instrument. taylorandfrancis.com The process begins with the ionization of the analyte, in this case, this compound, to form a precursor ion (or parent ion). This specific ion is then selected based on its mass-to-charge ratio (m/z) and subjected to fragmentation through collision-induced dissociation (CID), where it collides with an inert gas. thermofisher.com The resulting fragment ions (or product ions) are then analyzed in a second stage of mass spectrometry, generating a product ion spectrum. nih.gov This fragmentation pattern is often unique to the molecule's structure, acting as a chemical fingerprint for its unambiguous identification. taylorandfrancis.com

For a carboxylic acid like this compound, analysis is often performed in negative ionization mode to form the deprotonated molecule [M-H]⁻. uab.edu The subsequent MS/MS fragmentation can reveal characteristic neutral losses, such as the loss of water (H₂O, 18 Da) and carbon dioxide (CO₂, 44 Da) from the carboxylic acid group. researchgate.net Further fragmentation of the cyclic terpene backbone provides additional structural information. High-resolution mass spectrometry (HRMS) coupled with MS/MS allows for the determination of the elemental composition of both the precursor and fragment ions, greatly increasing confidence in the structural assignment. mdpi.com

In the context of this compound research, MS/MS was instrumental in confirming its production in Streptomyces avermitilis. researchgate.net Studies have identified related compounds, such as 1-deoxy-8α-hydroxythis compound and 1-deoxy-9β-hydroxy-11-oxothis compound, using high-resolution electrospray ionization mass spectrometry (HRESIMS) to establish their molecular formulas, followed by detailed NMR analysis for full structure elucidation. mdpi.com

Table 1: Hypothetical MS/MS Fragmentation Data for this compound ([M-H]⁻)

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Putative Fragment Identity |

| 235.13 | 217.12 | 18.01 (H₂O) | Loss of water |

| 235.13 | 191.12 | 44.01 (CO₂) | Loss of carbon dioxide |

| 235.13 | 173.11 | 44.01 (CO₂) + 18.01 (H₂O) | Sequential loss of CO₂ and H₂O |

Note: This table is illustrative, based on common fragmentation patterns for cyclic carboxylic acids. Actual fragmentation may vary based on instrument conditions.

Integrative Analytical Platforms for Complex Mixture Analysis

Analyzing this compound directly from its biological source, such as a bacterial fermentation broth, requires an analytical platform that can handle highly complex sample matrices. nih.gov Integrative platforms, which couple high-resolution separation techniques with sensitive detection methods, are essential for this purpose. mdpi.com The most powerful and commonly used platform for this type of analysis is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). taylorandfrancis.comnih.gov

This approach leverages the separation power of High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) to resolve this compound from a multitude of other primary and secondary metabolites present in the extract. mdpi.commdpi.com The separated compounds are then introduced into the mass spectrometer for detection and quantification. The use of MS/MS in a targeted fashion, such as Multiple Reaction Monitoring (MRM), allows for exceptional selectivity and sensitivity, enabling the quantification of this compound even at very low concentrations. mdpi.comnih.gov

Sample Preparation: Extraction of metabolites from the biological matrix using methods like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to remove interfering substances such as proteins and salts. nih.govmdpi.com

Chromatographic Separation: Injection of the extract onto an LC column (commonly a reversed-phase C18 column) where compounds are separated based on their physicochemical properties.

MS Detection and Confirmation: The eluent from the LC column is ionized (e.g., via ESI) and analyzed by the mass spectrometer. MS/MS is used to confirm the identity of the target analyte by matching its retention time and fragmentation pattern to that of an authentic reference standard. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is another viable platform, particularly for volatile compounds. For non-volatile molecules like this compound, a chemical derivatization step, such as methylation with trimethylsilyldiazomethane, is required to increase volatility and thermal stability prior to analysis. researchgate.netnih.gov

Table 2: Comparison of Integrative Analytical Platforms for this compound

| Platform | Separation Principle | Derivatization Required? | Key Advantages | Key Limitations |

| LC-MS/MS | Liquid-phase partitioning | No | High applicability to non-volatile and thermally labile compounds; excellent sensitivity and selectivity. | Matrix effects can suppress ion formation; higher operational cost. |

| GC-MS | Gas-phase partitioning based on boiling point | Yes (for this compound) | High chromatographic resolution; robust and established libraries for identification. | Limited to volatile or derivatizable compounds; potential for thermal degradation. |

Challenges and Future Directions in this compound Analysis in Biological Systems

Despite the power of modern analytical techniques, the analysis of this compound in biological systems presents several challenges.

Current Challenges:

Matrix Effects: Biological samples like fermentation broths or cell lysates are incredibly complex. nih.govbioanalysis-zone.com Co-eluting compounds can interfere with the ionization of this compound in the MS source, leading to signal suppression or enhancement and compromising quantitative accuracy. mdpi.com

Low Abundance: this compound is often produced in low concentrations, existing as a shunt metabolite or an intermediate in a larger biosynthetic pathway. mdpi.comresearchgate.net This necessitates highly sensitive analytical methods and efficient sample pre-concentration steps. nih.gov

Isomeric and Analog Interference: The presence of structurally similar compounds, such as biosynthetic precursors (e.g., 1-deoxythis compound) and other hydroxylated or oxidized analogs, can complicate analysis. researchgate.netmdpi.com Chromatographic separation must be sufficient to resolve these isomers to prevent misidentification.

Sample Preparation: The extraction of this compound from the matrix must be efficient and reproducible. Analyte loss due to non-specific binding to labware or incomplete extraction can lead to underestimation of its concentration. bioanalysis-zone.com

Future Directions:

Advanced Instrumentation: The continued development of mass spectrometers with higher sensitivity, faster scanning speeds, and greater resolving power will enable the detection of ever-lower quantities of this compound and its metabolites.

Improved Chromatographic Methods: The exploration of novel chromatographic stationary phases and multidimensional chromatography could provide enhanced resolution of this compound from its isomers and other interfering compounds.

Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS): Coupling ion mobility spectrometry with MS provides an additional dimension of separation based on the ion's size, shape, and charge. This can help to separate co-eluting isomers and reduce chemical noise, improving analytical specificity.

Standardization and Automation: The development of standardized protocols and automated sample preparation workflows can reduce variability and improve the throughput and robustness of this compound analysis in large-scale studies. annlabmed.org

Addressing these challenges through technological and methodological advancements will continue to refine our ability to study the intricate role of this compound in microbial secondary metabolism.

Q & A

Q. What is the role of pentalenic acid in terpenoid biosynthesis, and how is this determined experimentally?

this compound is a shunt metabolite in the biosynthesis of the pentalenolactone family, diverting intermediates away from the primary pathway. Its role was identified through isotopic labeling, enzyme assays, and genetic knockout studies in Streptomyces avermitilis. For example, CYP105D7 (a cytochrome P450 enzyme) hydroxylates 1-deoxythis compound to form this compound, as confirmed by in vitro reconstitution experiments and LC-MS analysis of intermediates .

Key Methodological Steps :

- Isotopic labeling : Track carbon flow in biosynthetic pathways.

- Enzyme assays : Purify CYP105D7 and test substrate specificity.

- Genetic disruption : Compare metabolite profiles of wild-type and mutant strains.

Q. Which enzymes are critical for this compound biosynthesis, and how are they characterized?

The key enzyme is CYP105D7 , a cytochrome P450 monooxygenase in S. avermitilis. Characterization involves: